molecular formula C11H15ClN2OS B2956503 2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034417-41-7

2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Cat. No.: B2956503
CAS No.: 2034417-41-7
M. Wt: 258.76
InChI Key: RYUKGXLXRIYJES-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a thienopyridine derivative characterized by a chloro substituent at position 2 of the thiophene ring and an N-isopropyl carboxamide group at position 5 of the bicyclic structure. The carboxamide group distinguishes it from ester-based derivatives, which may influence metabolic stability and receptor binding .

Properties

IUPAC Name

2-chloro-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS/c1-7(2)13-11(15)14-4-3-9-8(6-14)5-10(12)16-9/h5,7H,3-4,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKGXLXRIYJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC2=C(C1)C=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.

    Chlorination: The introduction of the chloro substituent at the 2-position of the thienopyridine core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed under reflux conditions to ensure complete chlorination.

    Amidation: The final step involves the formation of the carboxamide moiety by reacting the chlorinated thienopyridine intermediate with isopropylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiolates.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thienopyridine core. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups, while reducing agents like sodium borohydride can reduce specific moieties.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Chlorination: Thionyl chloride, phosphorus pentachloride; reflux conditions.

    Amidation: Isopropylamine, N,N’-dicyclohexylcarbodiimide; room temperature to mild heating.

    Substitution: Alkoxides, amines, thiolates; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Substitution Reactions: Various substituted thienopyridine derivatives.

    Oxidation: Oxidized thienopyridine derivatives with additional functional groups.

    Hydrolysis: Corresponding carboxylic acid and isopropylamine.

Scientific Research Applications

2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can disrupt various biochemical pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate their signaling pathways, leading to changes in cellular responses.

    DNA Intercalation: Inserting itself between DNA base pairs, which can interfere with DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Thienopyridine Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and related thienopyridines:

Compound Name Substituent at Position 5 Substituent at Position 2 Core Structure Pharmacological Role
2-Chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide N-Isopropyl carboxamide Chlorine 6,7-Dihydrothieno[3,2-c]pyridine Undocumented (potential antiplatelet)
Clopidogrel (methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate) Methyl acetate ester 2-Chlorophenyl 6,7-Dihydrothieno[3,2-c]pyridine Irreversible P2Y12 ADP receptor antagonist
Vicagrel ((S)-methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)-acetate) Acetoxy ester 2-Chlorophenyl 6,7-Dihydrothieno[3,2-c]pyridine Prodrug requiring CES2/AADAC hydrolysis
Compound 7aca (N-(2-(8-phenyl-4,5-dihydrothieno[2,3-g]indolizin-7-yl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide) Aryl-substituted carboxamide None (modified core) Thieno[3,2-c]pyridine fused with indolizine Undocumented (synthetic intermediate)
Key Observations:
  • Functional Groups : The carboxamide group in the target compound replaces the ester moiety in clopidogrel and vicagrel. Carboxamides generally exhibit greater metabolic stability compared to esters, which are prone to hydrolysis by esterases or plasma enzymes .
  • Substituent Position: The chlorine at position 2 in the target compound is directly attached to the thiophene ring, unlike clopidogrel’s 2-chlorophenyl group.

Pharmacological and Metabolic Profiles

Antiplatelet Activity
  • Clopidogrel : Irreversibly inhibits the P2Y12 ADP receptor, preventing platelet aggregation. Requires CYP450-mediated conversion to its active thiol metabolite .
  • Vicagrel : A prodrug designed to bypass CYP450-dependent activation. Hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) to form 2-oxoclopidogrel, enhancing bioavailability .
  • Target Compound: No direct antiplatelet data are available. However, the carboxamide group may impede enzymatic activation mechanisms critical for thienopyridine activity, necessitating further study.

Biological Activity

2-Chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, molecular interactions, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN2OS
  • Molecular Weight : 298.80 g/mol
  • SMILES : ClC1=CC2=C(SC1=NCC=C2)C(=O)N(C(C)C)C(=O)N

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings related to its antiproliferative effects and other biological activities.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of thienopyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. Notably:

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of several thienopyridine derivatives against human cancer cell lines including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay. The results indicated a dose-dependent suppression of cell viability in the tested cancer lines. Notably, several derivatives exhibited stronger cytotoxicity compared to doxorubicin, a standard chemotherapy agent .
CompoundCell LineIC50 (µM)Comparison to Doxorubicin
5dHCT-11610More potent
7bHepG-212Comparable
4cMCF-715Less potent

Molecular Interactions

Molecular docking studies have provided insights into how these compounds interact with specific proteins associated with cancer cell proliferation. For instance:

  • Compounds showed significant binding interactions with target proteins involved in cancer pathways, indicating their potential as targeted therapies.
  • The most reactive derivatives demonstrated favorable docking scores and interactions with key amino acid residues in the binding sites of target proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of thienopyridine derivatives:

  • Case Study on Liver Cancer :
    • A derivative exhibited selective activity against HepG-2 cells while showing minimal cytotoxicity towards non-tumor fibroblast-derived cells (BJ-1), suggesting a good safety profile for potential therapeutic applications .
  • Case Study on Colon Cancer :
    • Another derivative showed promising results against HCT-116 cells with an IC50 value significantly lower than that of doxorubicin, indicating its potential as an effective treatment option for colorectal cancer .

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